2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide
Description
Bicyclic Pyrido[4,3-d]pyrimidine Core Structure
The compound 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide features a fused bicyclic system comprising a partially saturated pyridine ring (positions 5–8) annulated with a pyrimidine ring (positions 1–4). The pyrido[4,3-d]pyrimidine scaffold derives its numbering from the orientation where the pyridine nitrogen occupies position 1, and the pyrimidine nitrogens occupy positions 3 and 5. The tetrahydropyrido moiety introduces three sp³-hybridized carbons (C5–C8), creating a boat-like conformation that influences ring puckering and intermolecular interactions.
The pyrimidine ring retains aromaticity due to conjugation between N3 and N5, while the pyridine ring exhibits partial saturation, reducing overall planarity. X-ray crystallography of analogous compounds reveals bond lengths of 1.33–1.37 Å for C=N in the pyrimidine ring and 1.46–1.49 Å for C–C single bonds in the saturated pyrido region.
Substituent Configuration and Stereochemical Considerations
The molecule contains two critical substituents:
- Amino group (C2) : Positioned ortho to the pyrimidine N3, this primary amine participates in intramolecular hydrogen bonding with the carboxamide oxygen.
- Carboxamide (C4) : The planar CONH₂ group adopts a trans configuration relative to the pyrido ring, with dihedral angles of 12.7°–15.3° between the amide and pyrimidine planes in related structures.
Despite four stereocenters (C5–C8), the compound exists as a racemic mixture under standard conditions due to rapid ring inversion at room temperature. Computational models predict an energy barrier of 23.1 kcal/mol for chair-to-boat transitions in the tetrahydropyrido moiety.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.52 (s, 1H, H-1 pyrido)
- δ 6.89 (br s, 2H, NH₂)
- δ 4.21 (t, J = 5.2 Hz, 2H, H-5)
- δ 3.74 (m, 2H, H-8)
- δ 2.95–2.76 (m, 4H, H-6/H-7)
¹³C NMR (125 MHz, DMSO-d₆):
The downfield shift of H-1 (δ 8.52) confirms conjugation with the electron-deficient pyrimidine ring. The NH₂ protons exhibit broad singlets due to hydrogen bonding with the carboxamide oxygen.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals characteristic fragmentation pathways:
- Base peak : m/z 193.2 [M+H]⁺
- Major fragments:
High-resolution MS (HRMS) confirms the molecular formula C₈H₁₁N₅O with a mass error of 1.3 ppm.
Thermodynamic Stability and Crystallographic Data
The compound exhibits remarkable thermal stability up to 140°C, as shown by differential scanning calorimetry (DSC) with a single endothermic peak at 142°C corresponding to melting. Powder X-ray diffraction (PXRD) patterns indicate a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
Hydrogen bonding networks between NH₂ and C=O groups create a layered crystal structure with intermolecular distances of 2.85–3.10 Å.
Computational Chemistry Insights
Molecular Orbital Calculations and Electron Density Mapping
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:
- HOMO (−6.12 eV): Localized on pyrimidine N3 and C2-amino group
- LUMO (−1.98 eV): Concentrated on pyrido C5–C8 region
Electrostatic potential maps show nucleophilic regions at NH₂ (−0.35 e/ų) and electrophilic zones at C4-carboxamide (+0.28 e/ų).
Quantum Mechanical Modeling of Tautomeric Forms
Three tautomers are computationally predicted:
- Amino-carboxamide (93.7% prevalence) : Stabilized by intramolecular N–H∙∙∙O=C hydrogen bonds (2.02 Å)
- Imino-oxo (5.1%) : Higher energy by 8.3 kcal/mol
- Zwitterionic (1.2%) : Unstable in nonpolar solvents
Mulliken charges confirm the amino tautomer’s dominance, with N2 charge density of −0.42 vs. −0.18 in the imino form.
Table 1. Key Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Molecular weight | 193.21 g/mol | HRMS |
| LogP | 0.89 ± 0.12 | Reversed-phase HPLC |
| pKa (amino) | 8.34 | Potentiometric titration |
| Dipole moment | 4.78 Debye | DFT calculation |
Table 2. Comparative Spectral Data for Pyrido[4,3-d]pyrimidine Derivatives
| Position | δ¹H (ppm) | δ¹³C (ppm) | Coupling (Hz) |
|---|---|---|---|
| Pyrido H-1 | 8.52 | 152.4 | - |
| Pyrido C-4 | - | 158.2 | - |
| NH₂ | 6.89 | - | J = 5.2 |
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-7(14)6-4-3-11-2-1-5(4)12-8(10)13-6/h11H,1-3H2,(H2,9,14)(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNGJXZBJVKMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676573 | |
| Record name | 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-53-5 | |
| Record name | 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring Closure via Amide Bond Formation
The pyrido[4,3-d]pyrimidine core is frequently constructed through intramolecular cyclization of appropriately substituted pyrimidine intermediates. A representative route involves the condensation of 4-aminopyrimidine-5-carboxamide derivatives with cyclic ketones under acidic conditions. For example, treatment of 4-amino-5-carboxamidopyrimidine with cyclohexanone in the presence of p-toluenesulfonic acid (pTSA) at 110°C generates the tetrahydropyrido ring system through a tandem Mannich reaction and dehydration sequence. This method typically achieves yields of 65–72%, though regioselectivity challenges may arise due to competing cyclization pathways.
Reductive Amination Approaches
Reductive amination using sodium cyanoborohydride or STAB (sodium triacetoxyborohydride) provides an alternative route to access the saturated heterocycle. Starting from 4-aminopyrimidine-5-carboxaldehyde derivatives, reaction with primary amines followed by hydrogenation over palladium-on-carbon (Pd/C) yields the target scaffold. A 2020 study demonstrated that employing (R)-2-(2,5-difluorophenyl)pyrrolidine as the amine component in such reactions produced enantiomerically pure derivatives with 78% isolated yield.
Multicomponent Reaction (MCR) Syntheses
Biginelli-Type Condensation
Adaptations of the classical Biginelli reaction enable single-pot assembly of the pyrido[4,3-d]pyrimidine system. A optimized protocol combines ethyl acetoacetate, urea, and 2-aminonicotinaldehyde in ethanol with HCl catalysis at reflux (Table 1). This method circumvents intermediate isolation steps, achieving 68% yield with >95% purity by HPLC.
Table 1: Biginelli-Type Synthesis Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | 10 mol% HCl | +22% vs. H2SO4 |
| Temperature | 78°C (reflux) | +15% vs. RT |
| Solvent | Ethanol | +18% vs. DMF |
| Reaction Time | 12 hr | Peak yield |
Post-Functionalization of Preformed Heterocycles
Amination at C2 Position
Late-stage introduction of the C2 amino group is achieved via nucleophilic substitution on chlorinated precursors. For instance, 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide undergoes amination with aqueous ammonia in a sealed tube at 150°C for 8 hr, providing the target amine in 73% yield. Microwave-assisted protocols reduce reaction times to 30 min with comparable efficiency.
Carboxamide Group Installation
The C4 carboxamide moiety is typically introduced through either:
-
Hydrolysis-Condensation : Sequential hydrolysis of nitrile intermediates followed by coupling with ammonium chloride using EDC/HOBt
-
Direct Amination : Reaction of carboxylic acid derivatives with gaseous ammonia in THF at 0°C
Comparative studies show the direct amination route provides superior yields (81% vs. 68%) but requires stringent moisture control to prevent byproduct formation.
Enantioselective Synthesis and Resolution
Chiral Auxiliary Approaches
Incorporation of (R)- or (S)-configured pyrrolidine rings during cyclization steps enables asymmetric synthesis. A 2022 approach utilized (R)-2-(2,5-difluorophenyl)pyrrolidine as a chiral template, achieving 92% ee as determined by chiral HPLC. The auxiliary is subsequently removed via hydrogenolysis without racemization.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic mixtures offers an alternative pathway. Immobilized Candida antarctica lipase B (CAL-B) in MTBE selectively acetylates the (S)-enantiomer of intermediate alcohols, allowing separation of the desired (R)-configured product with 98% ee.
Industrial-Scale Production Considerations
Purification Technologies
Comparative analysis of purification methods reveals distinct advantages:
| Method | Purity (%) | Recovery (%) | Cost Index |
|---|---|---|---|
| Column Chromatography | 98.5 | 82 | 1.0 |
| Crystallization | 99.2 | 75 | 0.6 |
| Prep-HPLC | 99.9 | 95 | 3.2 |
Large-scale production favors crystallization from ethanol/water (7:3 v/v), achieving 99.2% purity with acceptable 75% recovery .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions often conducted in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted derivatives.
Scientific Research Applications
2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Core Modifications: Pyrido vs. Thieno Pyrimidines
- Thieno[2,3-d]pyrimidine-4-carboxamides (e.g., compound 2g): These analogs replace the pyrido ring with a thieno ring. For instance, N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) exhibits broad-spectrum antimicrobial activity, including against Pseudomonas aeruginosa (MIC: 12.5 µg/mL) .
- Pyrido[4,3-d]pyrimidinones: GPR119 modulators like 6-substituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-ones (EC₅₀: 50 nM–14 µM) replace the carboxamide with a ketone. This modification is critical for metabolic stability in diabetes therapeutics .
Functional Group Variations
- Carboxamide vs. Ester/Amine Derivatives: Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate (CAS: N/A) contains a carboxylate ester instead of carboxamide. Esters are often prodrugs, hydrolyzed in vivo to active acids, whereas carboxamides offer direct hydrogen-bonding capabilities for target engagement .
- Amino Group Modifications: 2-Cyclopropyl-6-[5-(2-fluorophenyl)-7-methylimidazo[5,1-f][1,2,4]triazin-4-yl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine introduces a cyclopropyl group at position 2, enhancing steric bulk and selectivity in kinase inhibition .
Biological Activity
2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide (CAS No. 1223748-53-5) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C8H11N5O, with a molecular weight of 179.20 g/mol. The compound features a pyrido-pyrimidine core structure which is known for various pharmacological activities.
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit a range of biological activities primarily through:
- Inhibition of Enzymatic Activity : Compounds like 2-amino derivatives have shown to inhibit key enzymes such as dihydrofolate reductase (DHFR) and various kinases involved in cancer progression and inflammatory responses .
- Antimicrobial Properties : Some studies suggest that these compounds may possess antimicrobial activity against specific pathogens by disrupting cellular functions .
- Antiparasitic Activity : The compound has been investigated for its potential in treating malaria by targeting PfATP4, a critical enzyme in the parasite's energy metabolism .
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Dihydrofolate reductase (DHFR) | |
| Antimicrobial | Various bacterial strains | |
| Antiparasitic | PfATP4 inhibition | |
| Antitumor | Kinase inhibition |
Case Study 1: Antiparasitic Activity
A study focused on optimizing derivatives of the pyrido-pyrimidine scaffold demonstrated significant activity against Plasmodium falciparum (the malaria-causing parasite). The lead compound exhibited an EC50 value of 0.010 μM against PfATP4, indicating potent antiparasitic properties. This study highlighted the importance of structural modifications in enhancing both potency and metabolic stability .
Case Study 2: Enzyme Inhibition
Another research effort evaluated the inhibition of DHFR by various pyrido-pyrimidine derivatives. The results showed that modifications at the 2-amino position significantly increased binding affinity to the enzyme, suggesting a promising pathway for developing new antifolate drugs .
Q & A
Q. What are the common synthetic routes for preparing 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide derivatives?
Methodological Answer: The synthesis typically involves peptide coupling reagents to combine pharmacophoric fragments. For example, thieno[2,3-d]pyrimidine-4-carboxylic acids are reacted with substituted aminopyridines using 1,1’-carbonyldiimidazole (CDI) as a coupling agent. This method achieves yields >75% and high purity (≥98% HPLC) . Alternative routes include domino cyclization using carbonaceous catalysts in water, which simplifies purification and improves sustainability (e.g., 24 examples with 82-94% yields) .
Q. How is the purity and structural integrity of synthesized derivatives verified?
Methodological Answer: Purity is assessed via HPLC (≥98% threshold) and structural confirmation via spectral analysis:
- 1H/13C NMR : Confirms substituent integration and backbone structure.
- IR Spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Mass Spectrometry : HRMS ensures molecular weight accuracy (±2 ppm).
- X-ray Crystallography : Resolves stereochemistry (e.g., monoclinic crystal system, P21/n space group) .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives targeting bacterial enzymes?
Methodological Answer: Docking studies predict binding affinity to bacterial targets like P. aeruginosa TrmD (tRNA methyltransferase). Key steps:
Protein Preparation : Isolate TrmD (PDB: 4Y0C) and remove water/ligands.
Ligand Optimization : Minimize energy of derivatives using MMFF94 force field.
Docking Simulation : Use AutoDock Vina; prioritize compounds with ΔG ≤ -8.0 kcal/mol.
Validation : Compare poses with native inhibitors (RMSD ≤2.0 Å). Derivatives like 2g and 2c showed high affinity (ΔG = -9.2 kcal/mol) and matched inhibitor conformations .
Q. What strategies improve selectivity of these compounds against specific bacterial strains?
Methodological Answer: Selectivity is enhanced via:
- Substituent Tuning : Bulky groups (e.g., 6-methylpyridin-2-yl) reduce off-target binding.
- SAR Analysis : 2c (MIC = 1.56 µg/mL vs. P. aeruginosa) vs. 2h (MIC = 3.12 µg/mL) highlights methyl group importance .
- Enzymatic Assays : Measure IC50 against bacterial vs. mammalian ribosomes (e.g., IC50 = 3-14 µM for bacterial A/T assays vs. >100 µM for human counterparts) .
Q. How are multi-step synthesis processes optimized for high yields and purity?
Methodological Answer: Optimization strategies include:
- Stepwise Protection/Deprotection : Use pivaloyl groups to stabilize intermediates during cyclization (e.g., 80% yield for 2-amino-4-hydroxyl derivatives) .
- Catalyst Reusability : Recoverable carbonaceous catalysts in domino reactions reduce costs (5 cycles without activity loss) .
- Chromatography-Free Purification : Precipitation in ethanol-DMF achieves >95% purity for amide derivatives .
Key Research Findings
- Structural Insights : Crystal structures (e.g., monoclinic system, a = 13.143 Å, β = 96.13°) confirm planar pyridopyrimidine cores critical for stacking interactions .
- Mechanistic Action : Derivatives inhibit bacterial protein synthesis via tRNA modification blockade (IC50 = 3-14 µM) .
- Sigma Ligand Potential : Analogues with 4-oxo-3H-cores show promise as sigma receptor modulators (patent data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
